Cas no 476472-53-4 (1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone)
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone
- BUA47253
- SCHEMBL5231458
- AKOS010013905
- DB-225632
- 3'-Fluoro-2-(4-fluorophenyl)acetophenone
- 476472-53-4
-
- MDL: MFCD12605189
- Inchi: 1S/C14H10F2O/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2
- InChI Key: FQHVPUTYTIBCJC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CC(C1C=CC=C(C=1)F)=O
Computed Properties
- Exact Mass: 232.06997126g/mol
- Monoisotopic Mass: 232.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0976700-5g |
1-(3-fluorophenyl)-2-(4-fluorophenyl)ethanone |
476472-53-4 | 95% | 5g |
$1380 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736491-1g |
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethan-1-one |
476472-53-4 | 98% | 1g |
¥1078.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736491-5g |
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethan-1-one |
476472-53-4 | 98% | 5g |
¥3003.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736491-10g |
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethan-1-one |
476472-53-4 | 98% | 10g |
¥4495.00 | 2024-05-12 | |
| Crysdot LLC | CD12069808-1g |
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone |
476472-53-4 | 95+% | 1g |
$495 | 2024-07-24 | |
| Apollo Scientific | PC421011-100mg |
3'-Fluoro-2-(4-fluorophenyl)acetophenone |
476472-53-4 | 100mg |
£146.00 | 2025-02-21 | ||
| Apollo Scientific | PC421011-250mg |
3'-Fluoro-2-(4-fluorophenyl)acetophenone |
476472-53-4 | 250mg |
£246.00 | 2025-02-21 | ||
| Apollo Scientific | PC421011-1g |
3'-Fluoro-2-(4-fluorophenyl)acetophenone |
476472-53-4 | 1g |
£662.00 | 2025-02-21 |
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone Suppliers
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone
Introduction to 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone (CAS No. 476472-53-4)
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone, identified by the chemical compound code CAS No. 476472-53-4, is a fluorinated aromatic ketone that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its dual fluorophenyl substituents, exhibits unique structural and electronic properties that make it a promising candidate for various therapeutic applications. The presence of fluorine atoms at the 3-position and 4-position of the phenyl rings introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule, making it an attractive scaffold for designing novel bioactive agents.
The structural motif of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone is particularly noteworthy due to its potential in influencing molecular interactions. Fluorinated aromatic compounds are widely recognized for their ability to enhance metabolic stability, improve pharmacokinetic profiles, and increase binding affinity to biological targets. In recent years, there has been a surge in research focusing on the development of fluorinated derivatives as they offer several advantages over non-fluorinated analogs. The compound’s dual fluorine substitution pattern is especially intriguing as it can lead to enhanced lipophilicity and better cell membrane permeability, which are critical factors for drug efficacy.
Recent studies have highlighted the role of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone in the synthesis of pharmacologically active molecules. Its versatility as a building block has been exploited in the development of kinase inhibitors, anticancer agents, and neuroprotective compounds. The fluorine atoms in the molecule can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, which are essential for achieving high affinity and selectivity. This has made 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone a valuable intermediate in medicinal chemistry campaigns aimed at discovering novel therapeutics.
In the realm of drug discovery, the compound’s unique properties have been leveraged to develop molecules with improved pharmacological profiles. For instance, fluorinated ketones have shown promise in inhibiting specific enzymes involved in cancer progression. The electron-withdrawing nature of the fluorine substituents can fine-tune the electronic distribution within the molecule, leading to enhanced binding interactions with enzyme active sites. This has been demonstrated in several preclinical studies where derivatives of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone have exhibited potent activity against targets such as tyrosine kinases and proteases.
The synthesis of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone involves multi-step organic reactions that highlight its synthetic utility. The introduction of fluorine atoms into aromatic rings typically requires specialized methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired fluoro-substituted phenyl rings efficiently. These synthetic strategies not only showcase the compound’s versatility but also contribute to the broader toolkit available for medicinal chemists seeking to develop novel fluorinated drugs.
From a computational chemistry perspective, 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into how the fluorine substituents influence the molecule’s conformational landscape and binding affinity. These studies have revealed that subtle changes in electronic distribution can significantly impact drug-like properties such as solubility, permeability, and metabolic stability. Such findings are crucial for optimizing lead compounds during drug development pipelines.
The pharmaceutical industry has taken note of the potential of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone as a scaffold for next-generation therapeutics. Several academic institutions and biotechnology companies have incorporated this compound into their research portfolios, exploring its applications in treating various diseases. The growing interest in fluorinated molecules underscores their importance in modern drug design, where structural modifications can lead to significant improvements in therapeutic efficacy.
In conclusion, 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone (CAS No. 476472-53-4) represents a fascinating example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of fluorine substituents and aromatic ketone functionality makes it a versatile tool for developing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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